N-(2,6-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide
Description
The compound N-(2,6-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide is a structurally complex molecule featuring:
- A tricyclic core with fused thia-diazatricyclo rings.
- A 12-oxo group and a prop-2-en-1-yl substituent at position 11.
- A sulfanyl-acetamide moiety linked to an ortho-dimethylphenyl group (2,6-dimethyl substitution).
Structural determination methods, such as X-ray crystallography refined via SHELX software , are critical for elucidating such intricate geometries.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-4-11-25-21(27)18-15-9-6-10-16(15)29-20(18)24-22(25)28-12-17(26)23-19-13(2)7-5-8-14(19)3/h4-5,7-8H,1,6,9-12H2,2-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCGTHUABFHXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide is a complex organic compound with a unique structural arrangement that suggests significant potential for various biological activities. Its molecular formula is C20H22N2O2S, and it features a thiazole moiety fused with a diazatricyclo structure, which may contribute to its reactivity and biological properties.
Structural Characteristics
The compound consists of:
- A dimethylphenyl group attached to an acetamide functional group .
- A sulfanyl bridge linking to a tricyclic system .
This intricate arrangement indicates that the compound may exhibit interesting chemical reactivity and biological properties, particularly in medicinal chemistry.
Biological Activity
Preliminary studies have suggested that this compound may exhibit significant biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research has indicated that compounds similar to this structure may possess antimicrobial properties. For example:
- In vitro studies have demonstrated activity against various pathogens such as Staphylococcus aureus and Candida albicans using disk diffusion methods .
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to interact with cellular mechanisms:
- Mechanisms of action could involve modulation of enzyme activity or receptor signaling pathways, potentially leading to inhibition of tumor cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
- Study on Thiadiazole Derivatives :
- Antitumor Activity Evaluation :
- Molecular Docking Studies :
The precise mechanism of action for this compound remains to be fully elucidated but may involve:
- Interaction with enzymes or receptors.
- Modulation of signaling pathways.
This could lead to either inhibition or activation of specific biological processes relevant to disease treatment.
Comparison with Similar Compounds
Key Structural Differences
The closest analog identified is N-(3,4-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide (CAS: 618393-20-7) . While both share the tricyclic core, sulfanyl-acetamide linker, and prop-2-en-1-yl group, their aryl substituents differ:
- Target compound : 2,6-dimethylphenyl (ortho-dimethyl substitution).
- Analog : 3,4-dimethylphenyl (meta/para-dimethyl substitution).
Physicochemical Properties
Key Observations :
- Identical molecular formulas and weights indicate similar bulk properties.
- The LogP (~4.8) suggests moderate lipophilicity, favorable for membrane permeability.
Bioactivity Implications
Studies on structurally related compounds (e.g., N-acetyl-N-(2,4-dicyanophenyl) derivatives) reveal that substituent positioning strongly influences bioactivity . For instance:
- Meta/para-substituted analogs may exhibit broader interaction profiles due to reduced steric constraints.
Computational similarity metrics (e.g., Tanimoto and Dice indexes) support the hypothesis that minor structural variations, such as aryl substitution patterns, can significantly alter bioactivity . Hierarchical clustering of bioactivity profiles further correlates structural similarity with shared modes of action .
Preparation Methods
Reaction Overview
This method adapts phase-transfer catalysis (PTC) to facilitate the coupling of the diazatricyclo sulfanyl intermediate with the dimethylphenyl acetamide precursor. The protocol, derived from analogous syntheses, employs tetra-n-butylammonium bromide (TBAB) as a catalyst and potassium carbonate as a base in dichloromethane.
Synthetic Steps
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Diazatricyclo Core Formation : The 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-triene system is synthesized via radical cyclization of a propargyl-substituted thiadiazole precursor. DFT studies suggest that deiodination initiates radical intermediates, which undergo tandem cyclization to form the tricyclic framework.
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Sulfanyl Group Introduction : The 10-position sulfanyl moiety is introduced via nucleophilic substitution using sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C.
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Prop-2-En-1-Yl Functionalization : Allylation at the 11-position is achieved using allyl bromide in the presence of DBU, a non-nucleophilic base that promotes efficient alkylation without side reactions.
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Acetamide Coupling : The sulfanyl-diazatricyclo intermediate reacts with 2-chloro-N-(2,6-dimethylphenyl)acetamide under PTC conditions (TBAB, K₂CO₃, CH₂Cl₂, 25°C). The chloro group is displaced by the sulfanyl nucleophile, yielding the target compound.
Table 1: Phase-Transfer Catalysis Reaction Parameters
Sequential Acylation and Cyclization
Methodology
This route prioritizes early-stage acylation of the dimethylphenylamine precursor, followed by cyclization to construct the diazatricyclo system. The approach mirrors strategies used in acetamide derivatization.
Key Reactions
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Acetamide Synthesis : 2,6-Dimethylaniline is acetylated with chloroacetyl chloride in ethyl acetate, yielding 2-chloro-N-(2,6-dimethylphenyl)acetamide.
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Thiolation : The chloroacetamide undergoes thiolation with mercapto-diazatricyclo intermediate (prepared separately via oxidative cyclization) using sodium hydride as a base in tetrahydrofuran (THF).
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Oxidative Cyclization : The prop-2-en-1-yl group is introduced post-cyclization via Heck coupling with allyl palladium complexes, optimizing regioselectivity.
Table 2: Sequential Acylation-Cyclization Parameters
One-Pot Tandem Radical Cyclization
Strategy
Inspired by DFT-guided mechanisms, this method employs a single reaction vessel for radical generation, cyclization, and functionalization, reducing purification steps.
Procedure
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Radical Initiation : 2-Iodo-N-(prop-2-en-1-yl)thiadiazole is treated with tri-n-butyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) in toluene at 80°C, generating a thiyl radical.
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Tandem Cyclization : The radical undergoes 6-endo-trig cyclization followed by 5-exo-trig closure, forming the diazatricyclo core.
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In Situ Thiolation : Elemental sulfur and 2-chloro-N-(2,6-dimethylphenyl)acetamide are added sequentially, enabling sulfanyl group transfer under basic conditions (K₂CO₃).
Table 3: One-Pot Tandem Cyclization Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Radical Generation | Bu₃SnH, AIBN, toluene, 80°C | 58% | |
| Cyclization | — | — | |
| Thiolation | S₈, 2-Chloroacetamide, K₂CO₃, DMF | 65% |
Comparative Analysis of Methods
Efficiency and Scalability
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Phase-Transfer Catalysis : Offers moderate yields (67%) but excels in scalability due to mild conditions.
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Sequential Acylation : Higher intermediate yields (89% chloroacetamide) but requires multiple purification steps.
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One-Pot Cyclization : Streamlined workflow but lower overall yield (58%) due to radical recombination side reactions.
Critical Optimization Parameters
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Temperature Control : Radical-based methods demand precise thermal regulation to minimize byproducts.
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Base Selection : DBU enhances allylation efficiency by deprotonating intermediates without nucleophilic interference.
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Catalyst Loading : TBAB at 5 mol% optimizes phase-transfer kinetics in coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
